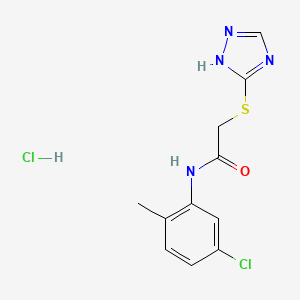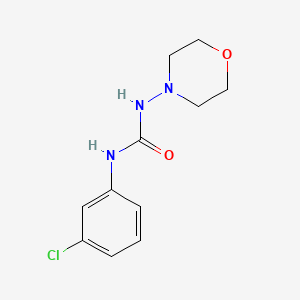![molecular formula C17H12N2O3 B12007782 Benzoic acid, 2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-](/img/structure/B12007782.png)
Benzoic acid, 2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]- is an organic compound known for its vibrant color and complex structure. This compound is part of the azo dye family, characterized by the presence of the azo group (-N=N-) linking two aromatic rings. It is often used in various industrial applications due to its stability and vivid coloration.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-amino-1-naphthol, which is then coupled with benzoic acid under controlled conditions to form the azo compound.
Diazotization: 2-amino-1-naphthol is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with benzoic acid in an alkaline medium to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salt and to achieve efficient coupling with benzoic acid.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically affecting the hydroxyl group on the naphthalene ring.
Reduction: The azo group (-N=N-) can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly in the presence of strong electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral conditions.
Reduction: Sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids depending on the extent of oxidation.
Reduction: Formation of 2-amino-1-naphthol and benzoic acid derivatives.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a dye intermediate and as a reagent in various organic synthesis reactions. Its stability and reactivity make it a valuable tool in the development of new materials and compounds.
Biology
In biological research, the compound is used as a staining agent due to its ability to bind to specific biomolecules, allowing for visualization under a microscope.
Medicine
While not commonly used directly in medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
Industrially, benzoic acid, 2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]- is used in the production of dyes and pigments for textiles, plastics, and inks. Its vibrant color and stability make it a preferred choice for various applications.
作用機序
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Binding to Proteins: The compound can bind to proteins, altering their structure and function.
Interference with Enzymatic Activity: By binding to enzymes, it can inhibit or modify their activity, affecting metabolic pathways.
Generation of Reactive Oxygen Species (ROS): Under certain conditions, the compound can generate ROS, leading to oxidative stress and cellular damage.
類似化合物との比較
Similar Compounds
Methyl Orange: Another azo dye with similar structural features but different substituents.
Congo Red: A bis-azo dye with two azo groups and different aromatic rings.
Sudan I: An azo dye used for staining and as a coloring agent.
Uniqueness
Benzoic acid, 2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]- is unique due to its specific combination of benzoic acid and naphthol moieties, which confer distinct chemical and physical properties. Its stability, vibrant color, and reactivity make it a versatile compound in various scientific and industrial applications.
特性
分子式 |
C17H12N2O3 |
|---|---|
分子量 |
292.29 g/mol |
IUPAC名 |
2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C17H12N2O3/c20-15-10-9-11-5-1-2-6-12(11)16(15)19-18-14-8-4-3-7-13(14)17(21)22/h1-10,20H,(H,21,22) |
InChIキー |
OMRMWDQPXBZWGS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=C3C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-methylphenyl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12007702.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B12007710.png)

![N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12007732.png)




![(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12007765.png)


![(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007776.png)


